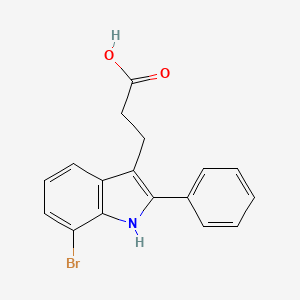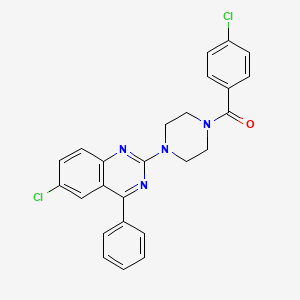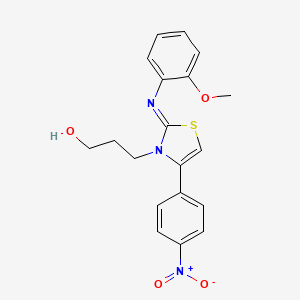![molecular formula C25H26N4O3S2 B2850278 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-18-2](/img/structure/B2850278.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a combination of several functional groups including a dioxidotetrahydrothiophen-3-yl group, a methyl group, a phenylpropyl group, a thiophen-2-yl group, and a pyrazolo[3,4-b]pyridine-4-carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Neuropharmacology
In neuropharmacology, this compound has been identified as a GIRK1/2 potassium channel activator . GIRK channels are involved in regulating neuronal excitability and have been implicated in various neurological disorders. The activation of these channels by the compound could potentially lead to new treatments for diseases such as epilepsy, anxiety, and depression.
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant due to its potential as a chemical probe . Chemical probes are tools used to understand biological processes at the molecular level. This compound, with its unique structure, can help in the study of potassium channel functions and the development of new drugs targeting these channels.
Drug Metabolism and Pharmacokinetics (DMPK)
The compound has shown promise in DMPK studies due to its improved metabolic stability over prototypical urea-based compounds . This suggests that it could have a longer duration of action in the body, which is beneficial for developing long-acting therapeutic agents.
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Pharmacokinetics
It has been noted that similar compounds displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over the prototypical urea-based compounds . These properties suggest that the compound may have good bioavailability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(3-phenylpropyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-17-23-20(25(30)26-12-5-9-18-7-3-2-4-8-18)15-21(22-10-6-13-33-22)27-24(23)29(28-17)19-11-14-34(31,32)16-19/h2-4,6-8,10,13,15,19H,5,9,11-12,14,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJPNWQCYGOXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCCC4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2850196.png)


![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2850201.png)


![3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2850205.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2850207.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2850214.png)
![methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2850215.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2850216.png)
